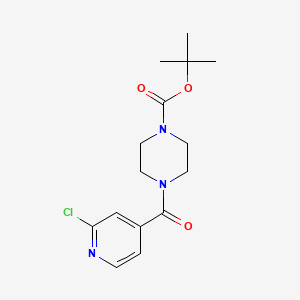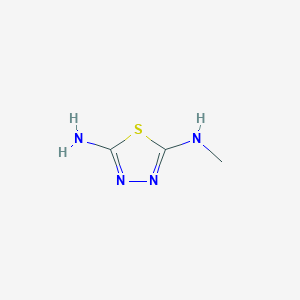![molecular formula C20H18N4O2 B3041681 2-(4-Methylphenyl)-6-(4-nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 338758-01-3](/img/structure/B3041681.png)
2-(4-Methylphenyl)-6-(4-nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
概要
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring and the attachment of the phenyl rings. The exact method would depend on the starting materials and the specific conditions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro group could potentially make the compound more reactive, as nitro groups are electron-withdrawing and can destabilize the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its structure and the conditions under which it is reacted. The nitro group is a strong electron-withdrawing group and could potentially be reduced to an amino group. The pyrimidine ring might also undergo reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the nitro group could affect its reactivity and the presence of the phenyl rings could affect its solubility .科学的研究の応用
Synthesis and Chemical Reactions
Research has explored the synthesis of tetrahydropyridopyrimidine derivatives and their reactions with various reagents. Voskressensky et al. (2011) demonstrated that 2-R-4-oxotetrahydropyrido[4,3-d]pyrimidines react with activated alkynes to form a mixture of 2-R-4-oxohexahydropyrimido[4,5-d]azocines and other decomposition products, showcasing the compound's reactivity and potential for creating structurally diverse derivatives (Voskressensky et al., 2011).
Antibacterial Properties
Derivatives of tetrahydropyridopyrimidines have been evaluated for their antibacterial properties. Cieplik et al. (2008) synthesized 1,2,3-aryl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine derivatives and found them to exhibit antibacterial activity, suggesting the potential of these compounds in developing new antibacterial agents (Cieplik et al., 2008).
Coordination Compounds and Crystal Structures
The coordination compounds and crystal structures of tetrahydropyridopyrimidine derivatives have been studied to understand their molecular configurations and potential for forming metal complexes. Kovalchukova et al. (2013) synthesized d-metal complexes with nitrophenylhydrazone oxopyridine (pyrimidine) derivatives, revealing insights into the ligand's coordination behavior and structural properties (Kovalchukova et al., 2013).
Conformation and Stereodynamics
The conformational properties and stereodynamics of tetrahydropyridopyrimidine derivatives have been explored to understand their structural behavior and potential applications in designing molecular systems with specific properties. Díaz et al. (2011) synthesized 1-(2-nitrophenyl)-2-(2-methylphenyl)-1,4,5,6-tetrahydropyrimidine and its analogs, investigating their conformational properties and restricted rotation of aryl substituents (Díaz et al., 2011).
Supramolecular Assemblies
Tetrahydropyridopyrimidine derivatives have also been investigated for their potential in forming supramolecular assemblies. Fonari et al. (2004) synthesized novel pyrimidine derivatives and studied their co-crystallization with macrocyclic compounds, highlighting the ability of these compounds to form hydrogen-bonded supramolecular networks (Fonari et al., 2004).
作用機序
Target of Action
The primary target of the compound 2-(4-Methylphenyl)-6-(4-nitrophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is Toll-like receptor 7 (TLR7) . TLR7 is an important member of pattern recognition receptors (PRRs) that play a critical role in the innate immune response .
Mode of Action
The compound interacts with TLR7, acting as an agonist . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to TLR7, triggering an immune response.
Biochemical Pathways
The activation of TLR7 initiates a cascade of biochemical reactions leading to the production of cytokines, which are crucial for the innate immune response
Result of Action
The activation of TLR7 by the compound leads to an enhanced immune response. This can be particularly beneficial in the context of antiviral defense, as the immune system is more readily activated to combat viral pathogens .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(4-methylphenyl)-6-(4-nitrophenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-14-2-4-15(5-3-14)20-21-12-16-13-23(11-10-19(16)22-20)17-6-8-18(9-7-17)24(25)26/h2-9,12H,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVJQLFHXKOJJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C3CN(CCC3=N2)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-[(2,6-dichlorobenzoyl)amino]acetate](/img/structure/B3041601.png)

![ethyl N-[2-[bis(2-methylpropoxy)phosphoryl]-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate](/img/structure/B3041604.png)










